molecular formula C16H19N5S B13358473 6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358473
M. Wt: 313.4 g/mol
InChI Key: KAQVRYSDLUJMIY-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H19N5S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiadiazole structure, which contributes to its pharmacological properties. The molecular formula is C15H18N4SC_{15}H_{18}N_{4}S with a molecular weight of approximately 290.4 g/mol. The presence of the piperidine moiety and the 3-methylphenyl group enhances its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of triazoles and thiadiazoles possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial and fungal strains .
  • Antifungal Properties : A related study indicated that triazole derivatives displayed moderate to good antifungal activity against strains such as Candida albicans and Candida tropicalis. The inhibition percentages were notably better than conventional antifungals at specific concentrations .
  • Antiviral Potential : The triazole-thiadiazole framework has been linked to antiviral activities. Compounds with similar structures have been explored for their potential in treating viral infections due to their ability to inhibit viral replication .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis in targeted cells .

Synthesis Methods

The synthesis of this compound typically follows a multi-step reaction process:

  • Formation of Thiadiazole : The initial step involves the reaction of hydrazine derivatives with thiocarbonyl compounds to form thiadiazoles.
  • Triazole Ring Formation : Subsequently, the thiadiazole is reacted with substituted phenyl compounds to yield the desired triazole-thiadiazole hybrid.
  • Piperidine Incorporation : Finally, the piperidine moiety is introduced through alkylation reactions.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
Study BAntifungal ActivityShowed higher inhibition rates against Candida glabrata compared to fluconazole at equivalent dosages .
Study CCytotoxicityInduced apoptosis in human cancer cell lines with IC50 values below 20 µM .

Properties

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

6-(3-methylphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5S/c1-11-4-3-5-13(10-11)15-19-21-14(17-18-16(21)22-15)12-6-8-20(2)9-7-12/h3-5,10,12H,6-9H2,1-2H3

InChI Key

KAQVRYSDLUJMIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)C

Origin of Product

United States

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